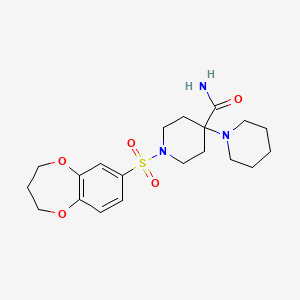

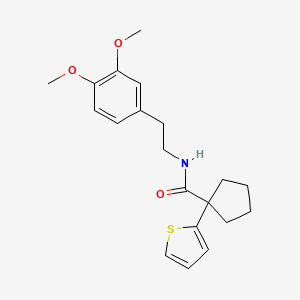

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide is a chemically synthesized molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological activity of related piperidine derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the coupling of a benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions to introduce various electrophiles. For example, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the use of sodium hydride and dimethyl formamide to facilitate the substitution at the oxygen atom . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and electrophiles.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a benzodioxepin moiety in the compound suggests a complex structure that may interact with biological targets in a specific manner. The structure-activity relationship (SAR) observed in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives indicates that the introduction of bulky groups and the basicity of the nitrogen atom in the piperidine ring are important for enhancing biological activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, particularly substitutions that modify their biological activity. The introduction of different electrophiles can lead to a wide range of derivatives with varied activities. For instance, the substitution of the benzamide group with a bulky moiety significantly increased anti-acetylcholinesterase activity in the synthesized piperidine derivatives . This suggests that the chemical reactivity of the piperidine nucleus is a key factor in designing compounds with desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of sulfonyl and carboxamide groups in the compound of interest suggests it may have specific solubility characteristics that could affect its bioavailability and distribution in biological systems. The synthesized O-substituted sulfonamides were characterized spectrally, which is an important step in confirming the structure and purity of the compounds . The bioactivity of these compounds was evaluated against various enzymes, indicating that their physical and chemical properties are conducive to biological interactions.

科学的研究の応用

Synthesis and Biological Activities

- Synthesis Techniques: Advanced synthesis methods, including microwave-assisted reactions, have been utilized for compounds related to 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide. These techniques offer higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

- Potential Antimyotonic Agents: Compounds similar in structure have been designed as voltage-gated skeletal muscle sodium channel blockers. They show significant potency, suggesting potential application in treating muscle-related disorders (Catalano et al., 2008).

- Biological Properties: Some analogs of this compound exhibit unique biological properties, such as adrenergic stimulant activities and bronchial dilator activity, highlighting their potential in respiratory therapy (Damez, Labrosse, Lhoste, & Sinou, 2001).

Chemical Properties and Pharmacological Applications

- Anti-Acetylcholinesterase Activity: Related compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1990).

- Analgesic and Anti-Inflammatory Agents: Novel derivatives synthesized from similar compounds have shown significant analgesic and anti-inflammatory activities, pointing towards their potential application in pain management and inflammation treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Receptor Binding Studies: Studies on related compounds for receptor binding affinities have implications in developing antipsychotic medications (Remy et al., 1983).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S/c21-19(24)20(22-9-2-1-3-10-22)7-11-23(12-8-20)29(25,26)16-5-6-17-18(15-16)28-14-4-13-27-17/h5-6,15H,1-4,7-14H2,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTLJBBQXFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)